6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The purpose of
Wirkmechanismus
The mechanism of action of 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one involves the inhibition of EGFR signaling. This compound selectively targets mutant forms of EGFR, which are commonly found in NSCLC patients. By inhibiting EGFR signaling, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor effects, this compound has also been found to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, this compound can prevent the growth and spread of cancer cells. Additionally, this compound has been found to have a favorable pharmacokinetic profile, which makes it an attractive candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one in lab experiments is its selectivity for mutant forms of EGFR. This compound can specifically target cancer cells without affecting normal cells, which reduces the risk of side effects. However, one of the limitations of using this compound in lab experiments is its cost. This compound is relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one. One of the most promising directions is the development of combination therapies that can enhance the anti-tumor effects of this compound. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound. Another potential direction is the investigation of this compound in other types of cancer, as well as in combination with other treatment modalities such as immunotherapy. Overall, the potential of this compound in the treatment of cancer makes it an exciting area of research with many possibilities for future development.
Synthesemethoden
The synthesis of 6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one involves several steps. The first step is the preparation of 6-bromo-2,3-dihydroisoindol-1-one, which is then reacted with 4-(azepan-1-yl)-4-oxobutan-2-ylamine to obtain the final product. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
6-[[4-(Azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one has been extensively studied for its potential in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical studies and has been found to be effective against tumors that have developed resistance to other EGFR TKIs. In addition to NSCLC, this compound has also been investigated for its potential in the treatment of other types of cancer, including breast cancer and colorectal cancer.
Eigenschaften
IUPAC Name |
6-[[4-(azepan-1-yl)-4-oxobutan-2-yl]amino]-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(10-17(22)21-8-4-2-3-5-9-21)20-15-7-6-14-12-19-18(23)16(14)11-15/h6-7,11,13,20H,2-5,8-10,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTFEGAIZHLHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCCCC1)NC2=CC3=C(CNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.